3-Chlorobenzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobenzofuran-5-carboxylic acid is an organic compound with the molecular formula C9H5ClO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of chlorinated benzofuran derivatives, which undergo cyclization in the presence of a strong acid or base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and chemical research .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzofuran-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .
Scientific Research Applications
3-Chlorobenzofuran-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chlorobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobenzofuran-5-carboxylic acid
- 3-Iodobenzofuran-5-carboxylic acid
- 3-Fluorobenzofuran-5-carboxylic acid
Uniqueness
3-Chlorobenzofuran-5-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
3-Chlorobenzofuran-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound features a benzofuran core, which is a heterocyclic compound known for its diverse biological activities. The presence of the chlorine atom at the 3-position enhances its reactivity and potential interactions with biological targets. This compound serves as a versatile building block in organic synthesis and medicinal chemistry.
Antimicrobial Activity
Research on benzofuran derivatives has demonstrated promising antimicrobial properties. For instance, studies have shown that various benzofuran derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb) and other pathogens.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
This compound | M. tuberculosis H37Rv | 8 |
Benzofuran-3-carbohydrazide | M. tuberculosis H37Rv | 2 |
6-Benzofuryl purine | M. tuberculosis H37Rv | <0.60 |
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | M. tuberculosis H37Rv | 3.12 |
These findings indicate that modifications on the benzofuran structure can substantially influence antimicrobial potency, suggesting that further exploration of structural variations may yield more effective compounds.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have revealed that benzofuran derivatives can inhibit key signaling pathways involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the activity of a series of benzofuran derivatives, including this compound, against lung adenocarcinoma cells (A549). The results showed that these compounds could effectively inhibit the AKT signaling pathway, leading to reduced cell viability and increased apoptosis.
- Key Findings:
- IC50 values for selected derivatives ranged from 1.136 μM to 16.4 μM.
- Structural modifications, such as halogen substitutions, significantly affected cytotoxicity.
Table 2: Anticancer Activity of Selected Benzofuran Derivatives
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
MCC1019 | A549 (lung cancer) | 16.4 |
Doxorubicin | A549 (lung cancer) | 1.136 |
This compound | A549 (lung cancer) | TBD |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For example, the presence of the carboxylic acid group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Molecular Docking Studies
Recent studies employing molecular docking simulations have indicated that halogenated benzofurans can form stable complexes with key enzymes involved in cancer progression and microbial resistance mechanisms. This suggests a multi-target approach where these compounds may disrupt several pathways simultaneously.
Properties
IUPAC Name |
3-chloro-1-benzofuran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMRVFSXXVNQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.